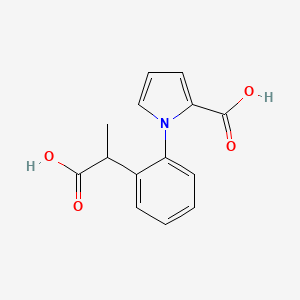![molecular formula C17H17NSe B14188442 3-(4'-Methyl[1,1'-biphenyl]-4-yl)propyl selenocyanate CAS No. 919488-41-8](/img/structure/B14188442.png)
3-(4'-Methyl[1,1'-biphenyl]-4-yl)propyl selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4’-Methyl[1,1’-biphenyl]-4-yl)propyl selenocyanate is an organoselenium compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. The compound features a selenocyanate group attached to a biphenyl structure, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Methyl[1,1’-biphenyl]-4-yl)propyl selenocyanate typically involves the reaction of 4’-methyl[1,1’-biphenyl]-4-ylpropyl bromide with potassium selenocyanate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromide group is replaced by the selenocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4’-Methyl[1,1’-biphenyl]-4-yl)propyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4’-Methyl[1,1’-biphenyl]-4-yl)propyl selenocyanate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing functional groups.
Biology: Studied for its potential antioxidant properties and ability to modulate redox processes.
Medicine: Investigated for its anticancer and chemopreventive activities. The compound has shown potential in inhibiting tumor growth and enhancing antioxidant levels in biological systems.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(4’-Methyl[1,1’-biphenyl]-4-yl)propyl selenocyanate involves its interaction with cellular redox systems. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, the compound can enhance the activity of antioxidant enzymes such as glutathione peroxidase, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- 1,4-Phenylenebis(methylene)selenocyanate
Uniqueness
3-(4’-Methyl[1,1’-biphenyl]-4-yl)propyl selenocyanate is unique due to its biphenyl structure, which imparts distinct electronic and steric properties. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
919488-41-8 |
|---|---|
Molekularformel |
C17H17NSe |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
3-[4-(4-methylphenyl)phenyl]propyl selenocyanate |
InChI |
InChI=1S/C17H17NSe/c1-14-4-8-16(9-5-14)17-10-6-15(7-11-17)3-2-12-19-13-18/h4-11H,2-3,12H2,1H3 |
InChI-Schlüssel |
JMYWJJKPQXGULH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCC[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid](/img/structure/B14188385.png)

![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
![4-[Butyl(phenyl)amino]butanoic acid](/img/structure/B14188397.png)



![Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate](/img/structure/B14188420.png)

